Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate
Overview
Description
Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate is a chemical compound with the molecular formula C16H17NO6 and a molecular weight of 319.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate involves multiple steps. One common synthetic route includes the reaction of piperidine derivatives with benzoyl chloride and dimethyl oxalate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: These compounds have similar structural features and are studied for their anti-inflammatory and analgesic activities.
Imidazole derivatives: These compounds are known for their diverse biological activities and are used in various medicinal chemistry applications.
Biological Activity
Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate (DBO) is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of DBO, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
DBO is characterized by its unique structure, which includes a piperidine ring substituted with benzoyl and dicarboxylate groups. Its chemical formula is , and it exhibits properties typical of piperidine derivatives, including enzyme inhibition and receptor binding capabilities.
The biological activity of DBO primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : DBO has been shown to inhibit various enzymes, which can lead to significant biological effects. For example, it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
- Receptor Binding : DBO may bind to certain receptors, influencing cellular signaling pathways. This interaction can modulate physiological responses, potentially offering therapeutic benefits in conditions like inflammation and pain.
1. Anti-inflammatory Activity
Research indicates that DBO possesses notable anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in reducing inflammation markers in macrophage models. For instance, a study using LPS-induced RAW264.7 macrophages showed significant inhibition of nitric oxide production at specific concentrations, suggesting its potential as an anti-inflammatory agent .
2. Anticancer Potential
DBO has also been evaluated for its anticancer activity. In vitro assays have shown that it can reduce the viability of cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. The structure-activity relationship indicates that modifications to the piperidine ring can enhance its cytotoxic effects against these cancer cells while minimizing toxicity to non-cancerous cells .
3. Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. Studies have reported minimum inhibitory concentration (MIC) values comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .
Case Studies and Research Findings
Properties
IUPAC Name |
dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-22-15(20)11-8-12(16(21)23-2)17(9-13(11)18)14(19)10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKRUDATDKFEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(N(CC1=O)C(=O)C2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735067 | |
Record name | Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255663-98-9 | |
Record name | 2,4-Piperidinedicarboxylic acid, 1-benzoyl-5-oxo-, 2,4-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255663-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 1-benzoyl-5-oxopiperidine-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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